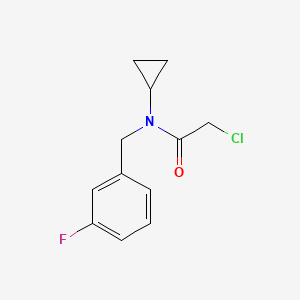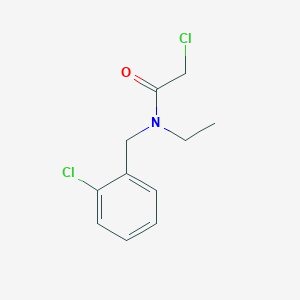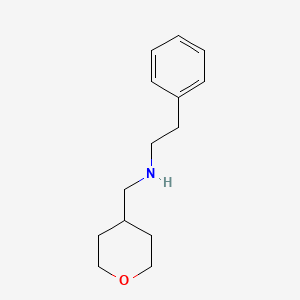
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a butan-2-amine group, a methyl group, and a tetrahydro-2H-pyran moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran ring. This can be achieved through the cyclization of diols or the reduction of pyranones. The butan-2-amine group can be introduced through reductive amination of corresponding ketones or aldehydes.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or esters.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) compounds, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or alcohols, along with suitable bases, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, esters, and carboxylic acids.
Reduction Products: Primary, secondary, or tertiary amines, and alcohols.
Substitution Products: Alkylated derivatives of the original compound.
Applications De Recherche Scientifique
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2-Methyl-N-((tetrahydro-2H-pyran-3-yl)methyl)butan-2-amine
2-Methyl-N-((tetrahydro-2H-pyran-2-yl)methyl)butan-2-amine
2-Methyl-N-((tetrahydro-2H-pyran-5-yl)methyl)butan-2-amine
Uniqueness: 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the tetrahydro-2H-pyran ring and the particular positioning of the methyl and amine groups contribute to its distinct chemical properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development could uncover additional uses and benefits, enhancing its significance in the chemical and pharmaceutical industries.
Propriétés
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-4-11(2,3)12-9-10-5-7-13-8-6-10/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUCLNUERYNWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860750.png)
![Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860756.png)
![Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860765.png)




![2-Methyl-6-[(oxan-4-yl)methoxy]aniline](/img/structure/B7860800.png)

![3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7860816.png)



